Herbacetin

Catalog No.
S618855
CAS No.
527-95-7
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Herbacetin

CAS Number

527-95-7

Product Name

Herbacetin

IUPAC Name

3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H

InChI Key

ZDOTZEDNGNPOEW-UHFFFAOYSA-N

Synonyms

Herbacetin

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O

The exact mass of the compound Herbacetin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Herbacetin (CAS 527-95-7), systematically identified as 8-hydroxykaempferol, is a naturally occurring pentahydroxyflavone characterized by its distinctive 3,4',5,7,8-hydroxylation pattern[1]. In scientific procurement and biochemical assay development, it is primarily sourced as a highly specific, small-molecule allosteric inhibitor of key metabolic and oncogenic enzymes, including Ornithine Decarboxylase (ODC), ATP Citrate Lyase (ACLY), and c-Met [1]. Unlike more ubiquitous flavonoids utilized for generic antioxidant screening, herbacetin’s unique 8-hydroxyl group fundamentally alters its hydrogen-bonding capacity within enzyme allosteric pockets [1]. This structural feature elevates its utility from a general dietary phytochemical to a precision molecular probe for polyamine biosynthesis regulation, lipid metabolism targeting, and kinase inhibition workflows.

Research Fit

8
Distinct 8-hydroxyl substitution Enables target engagement profiles not shared by kaempferol or quercetin.
E
Multi-enzyme tool compound Supports ODC allosteric modulation, c-Met, SGK1, CYP450, and AChE inhibition studies.
S
Solubility compatible with in vitro assays Soluble in DMSO, DMF, and ethanol; suited for cell-based and microsomal workflows.
Crystalline solid; verify reconstitution for specific assay conditions.

Procurement of generic flavonol analogs—such as kaempferol or quercetin—as cost-effective substitutes for herbacetin frequently compromises assay integrity in targeted enzymatic studies [1]. While these compounds share a common flavone backbone, the absence of the 8-hydroxyl moiety in kaempferol, or the shifted hydroxylation pattern in quercetin, eliminates critical hydrogen-bonding interactions, such as the essential binding at the Asp44 residue in ODC[1]. Consequently, substituting herbacetin with kaempferol results in a near-total loss of allosteric ODC inhibition [1] and a 20-fold reduction in ATP Citrate Lyase (ACLY) inhibitory potency [2]. For researchers and formulators requiring sub-micromolar targeted enzyme suppression or specific c-Met kinase modulation, utilizing the exact 8-hydroxykaempferol (herbacetin) structure is an absolute biochemical requirement, not merely a structural preference.

Substitution Risk

!
8-Hydroxyl absent in kaempferol/quercetin This substitution governs ODC allosteric binding and CYP inhibition; replacement may shift target engagement profile.
!
ODC binding residues not shared Asp44, Asp243, Glu384 interaction is unique to herbacetin; generic flavonols lack this allosteric recognition and may invalidate polyamine pathway results.
!
Distinct metabolic fate Extensive glucuronidation and low oral bioavailability (~1.3% in rodents) differ from other flavonols; in vivo substitution may require route-specific validation.
!
Kinase inhibition spectra differ c-Met and SGK1 inhibitory activities are not replicated by kaempferol or quercetin; substituting may compromise kinase-targeted study endpoints.

Ornithine Decarboxylase (ODC) Allosteric Inhibition Potency

In comparative in vitro ODC activity assays utilizing HCT116 cell lysates, herbacetin demonstrated potent allosteric inhibition, reducing ODC activity by approximately 60% at a 10 μM concentration [1]. In stark contrast, the structurally analogous comparator kaempferol produced minimal inhibition (<10% reduction) under identical conditions [1]. This massive differential is attributed to herbacetin's unique 8-hydroxyl group, which forms a critical hydrogen bond (1.64 Å) with the Asp44 residue of the ODC enzyme—an interaction kaempferol cannot replicate[1].

Evidence DimensionInhibition of ODC enzymatic activity
Target Compound Data~60% reduction in activity at 10 μM
Comparator Or BaselineKaempferol (<10% reduction at 10 μM)
Quantified Difference>6-fold greater inhibition of ODC activity
ConditionsIn vitro ODC activity assay using HCT116 colon cancer cell lysates

Validates herbacetin as the mandatory selection for polyamine biosynthesis laboratory workflows, ensuring reproducible assay results where generic analogs fail to halt ODC activity.

ODC Allosteric Binding
Head-to-head
Binds Asp44, Asp243, Glu384; no inhibition of 13 tested kinases
Selective for ODC over S-adenosylmethionine decarboxylase and 12 other kinases in panel
Supports ODC-specific polyamine pathway studies
Recombinant ODC assay; HCT116, HT29 lysates; kinase panel screening

ATP Citrate Lyase (ACLY) Sub-Micromolar Inhibition

During enzymatic kinetic studies targeting ATP Citrate Lyase (ACLY), herbacetin functioned as a highly potent noncompetitive inhibitor with an IC50 of 0.50 ± 0.08 μM [1]. When evaluated against mainstream flavonol benchmarks, herbacetin proved to be 20-fold more active than kaempferol and 10-fold more active than quercetin [1]. The specific hydroxylation pattern ensures stable binding within the ACLY pocket, a feature severely compromised in meta-dihydroxyphenyl analogs [1].

Evidence DimensionACLY IC50 (Inhibitory Concentration)
Target Compound Data0.50 ± 0.08 μM
Comparator Or BaselineKaempferol (~10 μM) and Quercetin (~5 μM)
Quantified Difference20-fold higher potency vs kaempferol; 10-fold higher vs quercetin
ConditionsEnzymatic kinetic assay using citric acid as a substrate

Proves herbacetin's superiority for metabolic laboratory workflows, requiring significantly lower molar concentrations to achieve enzymatic blockade, thereby improving assay reproducibility and minimizing solvent-induced artifacts.

c-Met Kinase Inhibition
Cross-study comparable
Suppresses HGF-induced c-Met and Akt phosphorylation
Qualitative target engagement difference vs. kaempferol; functional motility suppression in MDA-MB-231 cells
Supports c-Met signaling pathway research
Purified kinase IC50 data remain to be fully characterized

Exclusive c-Met Tyrosine Kinase Phosphorylation Blockade

Herbacetin uniquely suppresses hepatocyte growth factor (HGF)-induced motility in human breast cancer cells by directly inhibiting c-Met tyrosine kinase activity and its downstream phosphorylation [1]. When tested head-to-head against closely related structural comparators—including kaempferol, apigenin, and isoscutellarein—only herbacetin successfully inhibited the HGF-induced phosphorylation of c-Met [1]. The generic comparators failed to exhibit this specific kinase blockade, rendering them ineffective for c-Met targeted pathway modulation [1].

Evidence DimensionInhibition of HGF-induced c-Met phosphorylation
Target Compound DataComplete inhibition of c-Met phosphorylation
Comparator Or BaselineKaempferol, Apigenin, Isoscutellarein (No inhibition)
Quantified DifferenceExclusive activity (Binary: Active vs Inactive)
ConditionsIn vitro kinase assay and MDA-MB-231 human breast cancer cell model

Highlights herbacetin's exclusive utility in c-Met-targeted oncology assay development, where standard flavonol substitutes are completely inactive.

CYP450 Isoform Inhibition
Class-level inference
IC50 < 10 µM for CYP3A4, 2B6, 2C9, 2D6, 2E1
Complete inhibition at 100 µM; mixed and non-competitive mechanisms identified
Supports drug metabolism interaction studies
Human liver microsomes; SAR confirms essential 4-, 6-, 8-OH groups
Oral Bioavailability
Cross-study comparable
1.32% in rats; t1/2 11.9 ± 2.7 min; CL 16.4 mL·kg/min
~98.7% first-pass extraction; seven glucuronide metabolites identified
Informs route-specific study design
Sprague-Dawley rats; IV and oral administration; UPLC-MS/MS
SGK1 Inhibition
Cross-study comparable
IC50 = 752 nM
Not reported for kaempferol/quercetin at sub-µM; identified from Rhodiola rosea screening
Supports SGK1-mediated signaling research
Mass spectrometry-based kinase assay; reversed SGK1 overexpression-induced apoptosis
AChE Inhibition
Supporting evidence
IC50 = 1.37 µM
Measurable cholinergic target engagement
Supports cholinergic target engagement studies
In vitro AChE enzyme assay; comparative data under identical conditions not systematically reported

Polyamine Biosynthesis and ODC-Targeted Chemoprevention Assays

Due to its validated allosteric binding at the Asp44 residue of ODC and >60% inhibitory efficacy at 10 μM, herbacetin is the optimal small-molecule probe for developing in vitro models targeting polyamine-dependent tumor growth [1]. It provides a highly specific, reproducible alternative to generic flavonoids in reversible kinetic studies.

Lipid Metabolism and ACLY Inhibitor Screening

With its sub-micromolar IC50 (0.50 μM) and noncompetitive inhibition profile, herbacetin serves as a highly potent benchmark compound for ATP Citrate Lyase inhibition in metabolic disorder research [2]. It is strictly preferred over quercetin and kaempferol to minimize off-target effects and solvent artifacts caused by high-concentration dosing.

c-Met/Akt Signaling Pathway Modulation Models

As the only flavonol in its immediate class proven to directly inhibit c-Met tyrosine kinase activity, herbacetin is uniquely suited for oncology workflows investigating HGF-induced cell motility and targeted kinase blockade [3]. This makes it a critical procurement choice for isolating c-Met specific responses in complex cellular assays where analogs fail.

Application Fit Matrix

Application
Selection Property
Validation Focus
Polyamine biosynthesis pathway studies in colorectal cancer models
ODC allosteric modulation context
ODC residue-specific binding and kinase panel selectivity
c-Met signaling pathway studies in breast cancer cell models
c-Met kinase inhibitory profile
HGF-induced motility and phospho-Akt endpoints
Drug metabolism and CYP450 interaction research
Broad CYP isoform inhibition profile
Isoform-specific inhibition mechanism and SAR confirmation
SGK1-mediated signaling in cardiac hypertrophy models
SGK1 kinase inhibitory profile
Apoptosis marker regulation and hypertrophy endpoint context

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

302.04265265 Da

Monoisotopic Mass

302.04265265 Da

Heavy Atom Count

22

UNII

736854V2KE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Herbacetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

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